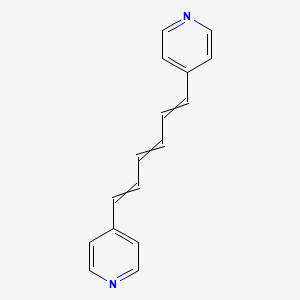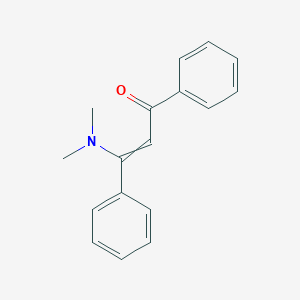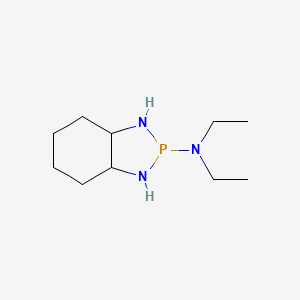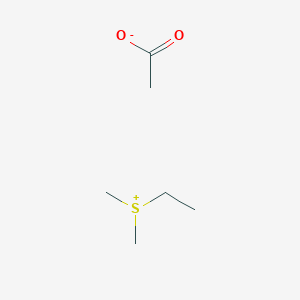
Ethyl(dimethyl)sulfanium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(dimethyl)sulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion Sulfonium ions are positively charged sulfur atoms bonded to three organic substituents
準備方法
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)sulfanium acetate can be synthesized through the alkylation of dimethyl sulfide with ethyl acetate in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Formation of the Sulfonium Ion: Dimethyl sulfide reacts with ethyl acetate in the presence of a strong acid, such as sulfuric acid, to form the sulfonium ion.
Isolation of the Product: The resulting this compound is then isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts and controlled reaction conditions helps achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Ethyl(dimethyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents on the sulfonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
科学的研究の応用
Ethyl(dimethyl)sulfanium acetate has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems as a source of sulfur.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of ethyl(dimethyl)sulfanium acetate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
類似化合物との比較
Dimethyl Sulfide: A simpler sulfide with two methyl groups bonded to sulfur.
Trimethylsulfonium Iodide: A sulfonium salt with three methyl groups bonded to sulfur.
Ethyl Sulfide: An ethyl group bonded to sulfur, lacking the sulfonium ion.
Uniqueness: Ethyl(dimethyl)sulfanium acetate is unique due to the presence of both ethyl and dimethyl groups bonded to the sulfonium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
124883-30-3 |
|---|---|
分子式 |
C6H14O2S |
分子量 |
150.24 g/mol |
IUPAC名 |
ethyl(dimethyl)sulfanium;acetate |
InChI |
InChI=1S/C4H11S.C2H4O2/c1-4-5(2)3;1-2(3)4/h4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
NYFJBLXNPZUEEB-UHFFFAOYSA-M |
正規SMILES |
CC[S+](C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
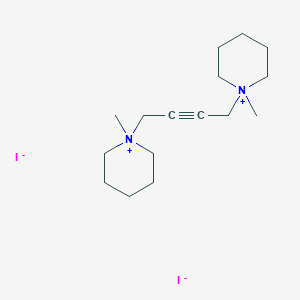
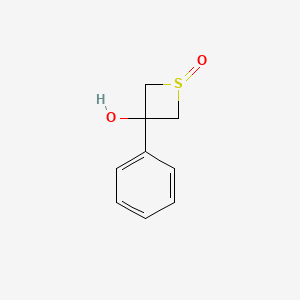
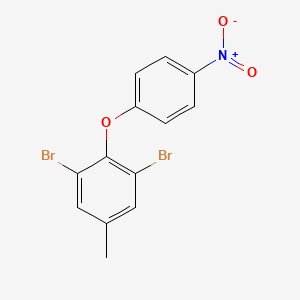
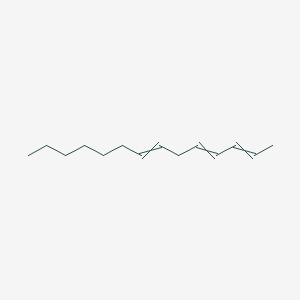
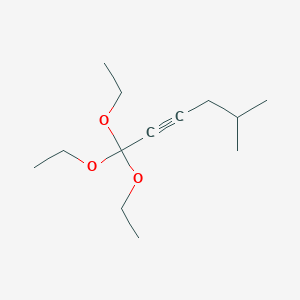
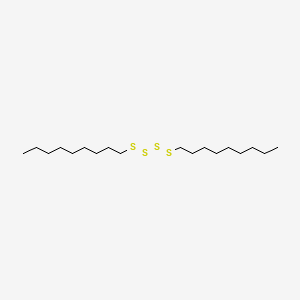


![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
